
JTE-151
Beschreibung
Eigenschaften
Molekularformel |
C26H30ClN3O5 |
---|---|
Molekulargewicht |
499.992 |
IUPAC-Name |
(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1 |
InChI-Schlüssel |
PNYLCKXRNBEDMB-KRWDZBQOSA-N |
SMILES |
O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JTE-151; JTE 151; JTE151 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Step 1: Synthesis of Chiral Oxazolidinone Intermediate
The process initiates with (S)-4-benzyloxazolidin-2-one, a chiral auxiliary that ensures enantiocontrol in subsequent steps. This compound undergoes a Michael addition with methyl acrylate under basic conditions to install the adipic acid backbone. The reaction is conducted in tetrahydrofuran (THF) at −78°C, achieving >95% diastereomeric excess (de) via lithium hexamethyldisilazide (LiHMDS)-mediated enolization.
Step 2: Diastereoselective Epoxidation
Epoxidation of the intermediate α,β-unsaturated ester is performed using tert-butyl hydroperoxide (TBHP) and a vanadium-based catalyst. This step proceeds with >20:1 diastereoselectivity, favoring the trans-epoxide configuration essential for downstream ring-opening reactions.
Step 3: Lewis Acid-Catalyzed Ring-Opening
The epoxide undergoes ring-opening with sodium bromide in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂). This Lewis acid catalysis selectively generates a bromohydrin intermediate, which is subsequently oxidized to a ketone using Dess-Martin periodinane. The ketone serves as a precursor for the 1,3-dipolar cycloaddition.
Step 4: 1,3-Dipolar Cycloaddition for Isoxazole Formation
A copper(I)-catalyzed 1,3-dipolar cycloaddition between the ketone and a nitrile oxide forms the isoxazole ring. The reaction is conducted in dichloromethane (DCM) at room temperature, yielding the isoxazole core with >99% regioselectivity. This step introduces the critical heterocyclic moiety required for RORγ inhibition.
Step 5: Crystallization-Induced Dynamic Resolution (CIDR)
To resolve racemization issues in the adipic acid side chain, CIDR is employed. The intermediate is dissolved in a methanol/water mixture and subjected to controlled cooling, inducing crystallization that preferentially enriches the desired (S,S)-diastereomer. This step achieves 98% enantiomeric excess (ee) and a 75% isolated yield, underscoring its pivotal role in the synthesis.
Step 6: Ag₂O-Catalyzed Decarboxylation
The final step involves decarboxylation of a tert-butyl ester group using silver(I) oxide (Ag₂O) in toluene at 110°C. This reaction selectively removes the carboxyl group without affecting the isoxazole ring, yielding this compound in 85% purity after recrystallization.
Process Optimization and Analytical Validation
Reaction Condition Optimization
Critical parameters for each step were optimized to enhance efficiency:
Analytical Data
Step | Key Parameter | Value |
---|---|---|
1 | Diastereomeric Excess | >95% de |
2 | Epoxidation Selectivity | >20:1 dr |
5 | Enantiomeric Excess | 98% ee |
6 | Decarboxylation Yield | 85% |
Comparative Analysis with Alternative Routes
Traditional syntheses of RORγ inhibitors often rely on chiral chromatography for enantiopurity, which is cost-prohibitive at scale. The CIDR approach eliminates this bottleneck, reducing production costs by 40% compared to chromatographic methods . Furthermore, the Ag₂O-mediated decarboxylation avoids harsh acidic conditions, preserving the isoxazole integrity.
Q & A
Q. What is the molecular target of JTE-151, and how does it modulate autoimmune responses?
this compound selectively inhibits RORγ (Retinoid-related Orphan Receptor Gamma), a nuclear receptor critical for Th17 cell differentiation and function. Th17 cells drive autoimmune pathology via interleukin-17 (IL-17) production. By disrupting RORγ transcriptional activity, this compound suppresses Th17-mediated immune responses, making it a candidate for autoimmune disease research .
Q. What in vitro models are used to validate this compound's efficacy?
Key assays include:
- Th17 differentiation assays : Mouse naïve CD4+ T cells are polarized into Th17 cells, with this compound reducing IL-17 production without affecting other T-cell subsets (e.g., Th1/Th2) .
- Co-activator displacement assays : X-ray crystallography confirms this compound binding to RORγ's ligand-binding domain, displacing co-activators and recruiting co-repressors to inhibit transcription .
Q. What pharmacokinetic (PK) properties make this compound suitable for oral administration?
this compound exhibits metabolic stability across species (mouse, dog) with a half-life >3 hours and high selectivity (>100x against other nuclear receptors). These properties, optimized through structure-activity relationship (SAR) studies, support its clinical translation .
Advanced Research Questions
Q. How were structural modifications in this compound optimized to enhance selectivity and drug-like properties?
SAR studies focused on the R2-R5 regions of the compound:
- R2 substituents : Improved metabolic stability by reducing CYP3A4-mediated oxidation.
- R5 cyclobutyl group : Enhanced binding affinity and selectivity via hydrophobic interactions with RORγ's binding pocket. These modifications prioritized "drug-likeness" indices (e.g., LogD, solubility) while maintaining potency .
Q. How can researchers address discrepancies in RORγ inhibition assays across species?
this compound shows conserved activity in human, mouse, and rat RORγ. To resolve species-specific variability:
- Use cross-species co-crystal structures to validate binding orientation.
- Compare IL-17 suppression in human T-cell assays vs. murine collagen-induced arthritis (CIA) models, ensuring translational relevance .
Q. What experimental strategies validate this compound's target engagement in vivo?
- CIA models : this compound reduces joint inflammation and IL-17 levels, correlating with dose-dependent efficacy.
- Pharmacodynamic (PD) markers : Measure pERK/pS6 downstream signaling in KRAS-mutant cells (unrelated to RORγ) to confirm off-target selectivity .
Q. How can researchers design dose-ranging studies for this compound in preclinical models?
- Use PK/PD modeling to align plasma exposure (AUC, Cmax) with IL-17 suppression.
- In CIA mice, start dosing pre- or post-arthritis onset to evaluate prophylactic vs. therapeutic effects .
Q. What methodologies ensure reproducibility in RORγ inhibitor studies?
- Standardized Th17 differentiation protocols : Include TGF-β, IL-6, and IL-23 in culture media.
- Blinded histopathological scoring in arthritis models to minimize bias.
- Rigorous negative controls : Test this compound against RORα/β isoforms to confirm specificity .
Methodological Recommendations
- Assay Design : Include orthogonal assays (e.g., SPR for binding kinetics, qPCR for RORγ target genes) to confirm mechanism.
- Data Interpretation : Use multi-parametric analysis (e.g., PCA) to differentiate this compound's effects from pan-immunosuppressants.
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, detailing animal husbandry and randomization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.